molecular formula C16H14S2 B8819135 1,1'-Biphenyl, 4,4'-bis(ethenylthio)- CAS No. 152419-79-9

1,1'-Biphenyl, 4,4'-bis(ethenylthio)-

Cat. No.: B8819135
CAS No.: 152419-79-9
M. Wt: 270.4 g/mol
InChI Key: IJCWJWSUZIFFHN-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 4,4'-bis(ethenylthio)- is a biphenyl derivative with ethenylthio (-S-CH=CH₂) substituents at the 4,4' positions. Such derivatives are of interest in materials science, particularly for optoelectronic applications, due to their tunable electronic properties and solubility characteristics .

Properties

CAS No.

152419-79-9

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-ethenylsulfanyl-4-(4-ethenylsulfanylphenyl)benzene

InChI

InChI=1S/C16H14S2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2

InChI Key

IJCWJWSUZIFFHN-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=CC=C(C=C1)C2=CC=C(C=C2)SC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Derivatives

Substituent Effects on Electronic Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Properties
4,4′-Bis(ethylthio)biphenyl Ethylthio (-S-CH₂CH₃) C₁₆H₁₈S₂ 274.44 Electron-rich sulfur atoms enhance hole transport; limited conjugation due to saturated ethyl group.
4,4’-bis(N-carbazolyl)-1,1’-biphenyl (CBP) Carbazolyl (N-containing heterocycle) C₂₄H₁₆N₂ 332.40 Bulky, electron-donating groups improve hole-transport efficiency; high glass-transition temperature (Tg) for thermal stability.
4,4’-di((E)-styryl)-1,1’-biphenyl Styryl (-CH=CH-C₆H₅) C₂₈H₂₂ 358.48 Extended π-conjugation for optoelectronic applications; enhances absorption/emission in visible spectrum.
N,N'-bis(1-naphthyl)-4,4'-biphenyldiamine (NPD) Naphthylamine C₃₂H₂₄N₂ 436.55 Strong electron-donating amine groups facilitate hole injection in OLEDs.
  • Ethenylthio vs. Ethylthio : The ethenylthio group’s vinyl bond may enable conjugation with the biphenyl core, improving charge mobility compared to the saturated ethylthio group in 4,4′-bis(ethylthio)biphenyl .
  • Sulfur vs. Nitrogen: Sulfur’s lower electronegativity compared to nitrogen (in CBP and NPD) results in weaker electron-donating effects but better solubility in nonpolar solvents .

Thermal and Solubility Properties

  • CBP : High Tg (~60–80°C) due to rigid carbazolyl groups, suitable for thermally stable OLEDs .
  • Ethylthio Biphenyls : Lower melting points compared to carbazolyl derivatives, enhancing processability .
  • Ethenylthio Analogs: Predicted to exhibit moderate solubility in organic solvents (e.g., THF, chloroform) due to nonpolar substituents.

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